molecular formula C10H19BrO B13652185 (2-(Bromomethyl)butoxy)cyclopentane

(2-(Bromomethyl)butoxy)cyclopentane

Cat. No.: B13652185
M. Wt: 235.16 g/mol
InChI Key: VVWIBUBIQIYDKI-UHFFFAOYSA-N
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Description

(2-(Bromomethyl)butoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromomethyl group attached to a butoxy side chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)butoxy)cyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopentanol with 2-bromobutane in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst: Sulfuric acid or other strong acids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Bromomethyl)butoxy)cyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The butoxy side chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Products: Amines, thioethers, and ethers.

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

(2-(Bromomethyl)butoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Bromomethyl)butoxy)cyclopentane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of new bonds with nucleophiles. The butoxy side chain can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Chloromethyl)butoxy)cyclopentane
  • (2-(Iodomethyl)butoxy)cyclopentane
  • (2-(Hydroxymethyl)butoxy)cyclopentane

Uniqueness

(2-(Bromomethyl)butoxy)cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-(bromomethyl)butoxycyclopentane

InChI

InChI=1S/C10H19BrO/c1-2-9(7-11)8-12-10-5-3-4-6-10/h9-10H,2-8H2,1H3

InChI Key

VVWIBUBIQIYDKI-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1CCCC1)CBr

Origin of Product

United States

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